4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Overview
Description
4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE is a synthetic organic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the benzoxazine ring through cyclization of precursors.
Condensation Reactions: Utilizing condensation reactions between amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction to form dihydro or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine structures.
Furyl Compounds: Molecules containing the furan ring.
Dihydro Compounds: Compounds with dihydro structures.
Uniqueness
4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4,4-diethyl-2-(5-methylfuran-2-yl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C17H21NO2/c1-4-17(5-2)13-8-6-7-9-14(13)18-16(20-17)15-11-10-12(3)19-15/h6-11,16,18H,4-5H2,1-3H3 |
InChI Key |
LQAYRIPJLUKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)C)CC |
Origin of Product |
United States |
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